N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide and its derivatives have demonstrated potential in antibacterial applications. Research indicates that certain compounds within this chemical class can effectively inhibit the growth of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds are recognized for their moderate inhibitory capabilities, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Potential
The anticancer effects of this compound derivatives have been explored, particularly in relation to hepatocellular carcinoma (HCC) cell lines. Studies have shown that certain compounds exhibit significant cytotoxicity and apoptotic anti-angiogenic effects. These effects include the suppression of various cancer-related markers and enzymes, indicating potential as therapeutic agents for cancer management (Eldeeb et al., 2022).
Alzheimer’s Disease Treatment
Research into the treatment of Alzheimer's disease has also incorporated derivatives of this compound. Certain N-substituted derivatives have been synthesized to evaluate their potential as new drug candidates for this neurodegenerative disease. Enzyme inhibition studies, particularly against acetylcholinesterase, suggest these compounds could be viable candidates for further exploration in Alzheimer's disease treatment (Rehman et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition capabilities are a key area of investigation for these compounds. Various derivatives have shown promising activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking studies assist in understanding the binding modes and interactions of these compounds with target enzymes, aiding in the development of more effective inhibitors (Virk et al., 2018).
Antithrombotic Effects
The antithrombotic properties of certain derivatives have been evaluated, demonstrating potential in preventing thrombosis. These findings are significant for developing new therapeutic agents to manage conditions like deep vein thrombosis and other clot-related diseases (Lorrain et al., 2003).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-20-10-4-2-8-18(20)14-26-23(29)17-33(31,32)22-15-28(21-11-5-3-9-19(21)22)16-24(30)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBTYZNROPFEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.